molecular formula C13H12BFO2 B14781372 (2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid

(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B14781372
M. Wt: 230.04 g/mol
InChI Key: MFOMESUHNUHCLT-UHFFFAOYSA-N
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Description

(2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4-bromo-3-fluorotoluene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 5-Bromo-2-fluoro-4-methylphenylboronic acid

Uniqueness

(2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Properties

Molecular Formula

C13H12BFO2

Molecular Weight

230.04 g/mol

IUPAC Name

[3-fluoro-4-(4-methylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8,16-17H,1H3

InChI Key

MFOMESUHNUHCLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)C)F)(O)O

Origin of Product

United States

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